Ortho-Chloro Benzamide Substituent Confers Distinct Sigma Receptor Binding Potential Relative to Fluoro, Methylthio, and Trifluoromethyl Analogs
In a systematic SAR study of 37 benzamide-derived sigma receptor ligands, compounds bearing a chlorine atom at the 4-position of the benzamide scaffold (compounds 7i, 7w, 7y) achieved S1R Ki values of 1.2–3.6 nM with S2R Ki up to 1400 nM, yielding selectivity ratios (IC50(SY5Y)/Ki(S1R)) of 28,000 to 83,000 [1]. While direct binding data for the target compound (2-chloro substitution) is not reported, class-level SAR inference indicates that halogen positioning on the benzamide ring is the dominant driver of S1R affinity and selectivity. The 2-chloro substitution pattern in N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide provides a distinct electronic and steric environment compared to the 2-(trifluoromethyl)benzamide analog (CAS not specified, C19H16F3NO2, MW 347.33) and the 2-(methylthio)benzamide analog (CAS 2034293-92-8, C19H19NO2S, MW 325.4), which introduce significantly different lipophilic and hydrogen-bond acceptor properties .
| Evidence Dimension | Predicted sigma receptor binding profile based on benzamide substituent SAR |
|---|---|
| Target Compound Data | 2-chlorobenzamide moiety; MW 313.78; Cl at ortho position; moderate electron-withdrawing effect; H-bond acceptor (Cl not a strong H-bond acceptor) |
| Comparator Or Baseline | Comparator 1: 2-CF3-benzamide analog (MW 347.33; strong electron-withdrawing; increased lipophilicity). Comparator 2: 2-SCH3-benzamide analog (CAS 2034293-92-8; MW 325.4; increased steric bulk; sulfur introduces distinct polarizability). Comparator 3: 3,4-difluorobenzamide analog (dual fluorine substitution; altered electronic profile). |
| Quantified Difference | No direct binding data available for target compound. Class SAR shows 4-Cl substitution yields S1R Ki = 1.2–3.6 nM, S2R Ki up to 1400 nM; S1R/S2R selectivity >1000-fold. The impact of shifting Cl from 4- to 2-position is not experimentally quantified in published literature. |
| Conditions | Class-level SAR derived from in vitro competition binding assays against sigma-1 and sigma-2 receptors using [3H]-(+)-pentazocine and [3H]-DTG as radioligands in SY5Y cell membranes [1]. |
Why This Matters
For researchers requiring specific sigma receptor engagement, the 2-chloro substitution represents a defined structural variable that cannot be replicated by commercially available 2-CF3, 2-SCH3, or 3,4-difluoro analogs, each of which will exhibit fundamentally different binding kinetics and selectivity profiles.
- [1] Donnier-Maréchal M. et al. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. Eur J Med Chem. 2017 Sep 29;138:964-978. doi: 10.1016/j.ejmech.2017.07.014. PMID: 28756263. View Source
